molecular formula C8H7ClO2 B154735 4-Chloro-3-methylbenzoic acid CAS No. 7697-29-2

4-Chloro-3-methylbenzoic acid

Cat. No. B154735
CAS RN: 7697-29-2
M. Wt: 170.59 g/mol
InChI Key: MRUKIIWRMSYKML-UHFFFAOYSA-N
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Description

4-Chloro-3-methylbenzoic acid is a compound that can be inferred to have a benzene ring substituted with a chloro group and a methyl group, as well as a carboxylic acid functional group. Although none of the provided papers directly discuss 4-chloro-3-methylbenzoic acid, they do provide insights into similar compounds which can help us understand the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of related compounds often involves halogenation, nitration, and other functional group transformations. For example, the synthesis of 4-chloro-2-fluoro-5-nitrobenzoic acid involves multiple steps including immobilization on Rink resin and chlorine substitution . Similarly, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid is synthesized from a chlorobenzoic acid precursor through nitration, esterification, and reduction steps . These methods suggest that the synthesis of 4-chloro-3-methylbenzoic acid could also involve halogenation of a methylbenzoic acid precursor.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as X-ray diffraction, FT-IR, NMR, and MS . For instance, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies . These techniques could similarly be used to determine the molecular structure of 4-chloro-3-methylbenzoic acid.

Chemical Reactions Analysis

The reactivity of chlorinated benzoic acids can be complex. For example, chlorination of 4-aminobenzoic acid leads to various chlorinated products depending on the reaction conditions . This suggests that 4-chloro-3-methylbenzoic acid could also undergo further chlorination or react with other reagents to form a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzoic acids can be deduced from spectroscopic data and computational methods. The vibrational wavenumbers, hyperpolarizability, and HOMO-LUMO analysis provide insights into the stability and electronic properties of these molecules . For example, the first hyperpolarizability and infrared intensities of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate are reported, which are indicative of its non-linear optical properties . Similar analyses could be applied to 4-chloro-3-methylbenzoic acid to predict its physical and chemical properties.

Scientific Research Applications

Environmental Impact and Behavior

Occurrence and Fate in Aquatic Environments 4-Chloro-3-methylbenzoic acid, similar to parabens, has been identified as an emerging contaminant in aquatic environments. Its occurrence, fate, and behavior in these settings are of significant concern. Parabens, structurally related to 4-Chloro-3-methylbenzoic acid, are known to persist in wastewater and surface water even after wastewater treatment. They are also prone to forming chlorinated by-products which are more stable and persistent, indicating a potential environmental risk that may similarly apply to 4-Chloro-3-methylbenzoic acid and its derivatives (Haman et al., 2015).

Chlorination and Toxicology The chlorination process, often involved in water treatment, can lead to the formation of chlorinated by-products. These by-products, as seen in compounds structurally similar to 4-Chloro-3-methylbenzoic acid, may exhibit more stability and persistence than their parent compounds. This necessitates a deeper understanding of their toxicity and environmental behavior to assess the potential risks associated with 4-Chloro-3-methylbenzoic acid and its chlorinated derivatives (Haman et al., 2015).

Pharmacokinetics and Toxicity

Absorption and Metabolism Research on compounds like methyl paraben, similar in structure to 4-Chloro-3-methylbenzoic acid, shows that they are readily absorbed through the skin and gastrointestinal tract. They undergo hydrolysis to form p-hydroxybenzoic acid, which is then conjugated and rapidly excreted. This indicates a high turnover rate and minimal accumulation, a pharmacokinetic behavior that might be shared by 4-Chloro-3-methylbenzoic acid (Soni et al., 2002).

Toxicity Profile Studies on similar compounds report low acute toxicity and minimal irritation potential. Chronic studies have identified no-observed-effect levels (NOEL) and no-observed-adverse-effect levels (NOAEL), indicating a threshold below which no adverse effects are observed. The detailed understanding of the cytotoxic mechanisms, including mitochondrial failure and induction of membrane permeability transition, provides a basis for assessing the safety of 4-Chloro-3-methylbenzoic acid in various applications (Soni et al., 2002).

Safety And Hazards

4-Chloro-3-methylbenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

4-chloro-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUKIIWRMSYKML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300473
Record name 4-Chloro-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylbenzoic acid

CAS RN

7697-29-2
Record name 4-Chloro-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7697-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-m-toluic acid
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Record name 4-Chloro-3-methylbenzoic acid
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Record name 4-Chloro-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-m-toluic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
GM Hoop, JM Tedder - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… It was hydrolysed by aqueous alkali to 4-chloro-3-methylbenzoic acid that recrystallised from aqueous acetone (charcoal) as white needles, mp 209" (Found: C, 56.2; H, 4-5; C1, 20.5%. …
Number of citations: 0 pubs.rsc.org
G Sprengling, S Beatty, KB Adams - Journal of the American …, 1950 - ACS Publications
… authentic sample of 4-chloro-3methylbenzoic acid melt at exactly the same temperature as the authentic sample and (2) melting point depressions result when the acid in question is …
Number of citations: 2 pubs.acs.org
GH Stempel Jr, B Sobel - Journal of the American Chemical …, 1950 - ACS Publications
… authentic sample of 4-chloro-3methylbenzoic acid melt at exactly the same temperature as the authentic sample and (2) melting point depressions result when the acid in question is …
Number of citations: 3 pubs.acs.org
NL Smith - Journal of the American Chemical Society, 1950 - ACS Publications
… authentic sample of 4-chloro-3methylbenzoic acid melt at exactly the same temperature as the authentic sample and (2) melting point depressions result when the acid in question is …
Number of citations: 7 pubs.acs.org
D Swern, TW Findley - Journal of the American Chemical Society, 1950 - ACS Publications
… obtained, apparently 4-chloro-3-methylbenzoic acid. A mixture of this acid with an authentic sampleof 4-chloro-3-methylbenzoic acid, m. …
Number of citations: 16 pubs.acs.org
P KOVACIC, C WU - The Journal of Organic Chemistry, 1961 - ACS Publications
… firmed by oxidative conversion to 4-chloro-3methylbenzoic acid, and the bi-m-xylyl by com… Oxidation16 with chromic anhydride in acetic acidgave 4-chloro-3-methylbenzoic acid, mp …
Number of citations: 30 pubs.acs.org
JL Kelley, JA Linn, JWT Selway - Journal of medicinal chemistry, 1989 - ACS Publications
… WlThe 4-chloro-3-methylbenzyl bromide was obtained from 4-chloro-3-methylbenzoic acid according to methods H and I. “Recrystallized from pentane-hexane-ethyl acetate. "The 4-…
Number of citations: 48 pubs.acs.org
ED Bergmann, R Barshai - Journal of the American Chemical …, 1959 - ACS Publications
2, 3-Dichloroindone reacts with dienes to form fluorenonederivatives. 2-Chloro-3-methylbutadiene gives 3-chloro-2-methylfluorenone. This hasbeen proved by an unambiguous …
Number of citations: 13 pubs.acs.org
T Heimburg, FR Kolbinger, P Zeyen… - Journal of Medicinal …, 2017 - ACS Publications
… Methyl 4-chloro-3-methylbenzoic acid (16; 10 mmol) was dissolved in a mixture of glacial acetic acid (17 mL), acetic anhydride (16.5 mL), and sulfuric acid (2.5 mL) at 0 C. Chromium …
Number of citations: 67 pubs.acs.org
N Doubina, JL Jenkins, SA Paniagua, KA Mazzio… - Langmuir, 2012 - ACS Publications
Poly(3-methylthiophene) (P3MT) was synthesized directly from indium tin oxide (ITO) electrodes modified with a phosphonic acid initiator, using Kumada catalyst transfer polymerization …
Number of citations: 78 pubs.acs.org

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